Spiro(benzofuran-2(3H),1'-cyclopropan)-3-ol
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Overview
Description
Spiro(benzofuran-2(3H),1’-cyclopropan)-3-ol is a spiro compound that features a unique structure where a benzofuran ring is fused with a cyclopropane ring. This compound is of significant interest in organic chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro(benzofuran-2(3H),1’-cyclopropan)-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzofuran derivatives with cyclopropane-containing reagents. The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of spiro compounds, including spiro(benzofuran-2(3H),1’-cyclopropan)-3-ol, generally involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Spiro(benzofuran-2(3H),1’-cyclopropan)-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Spiro(benzofuran-2(3H),1’-cyclopropan)-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of spiro(benzofuran-2(3H),1’-cyclopropan)-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds have similar spiro structures and exhibit biological activities such as diuretic and antiandrogenic effects.
Spiro[benzofuran-2(3H),1’-cyclopropan]-3-one: This compound is closely related and has been studied for its gastric antisecretory and antiulcer activities.
Uniqueness
Spiro(benzofuran-2(3H),1’-cyclopropan)-3-ol is unique due to its specific structural features and the range of reactions it can undergo.
Properties
CAS No. |
95449-72-2 |
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Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-ol |
InChI |
InChI=1S/C10H10O2/c11-9-7-3-1-2-4-8(7)12-10(9)5-6-10/h1-4,9,11H,5-6H2 |
InChI Key |
SISXPOBALIPOJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(C3=CC=CC=C3O2)O |
Origin of Product |
United States |
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